molecular formula C₁₆H₁₆O₆ B1144575 (+/-)-Monoacetyl-cis-khellactone CAS No. 35345-45-0

(+/-)-Monoacetyl-cis-khellactone

Cat. No. B1144575
CAS RN: 35345-45-0
M. Wt: 304.29
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. The yield, purity, and efficiency of the synthesis process are also important factors to consider .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the reagents and catalysts needed, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties that might be analyzed include reactivity, acidity or basicity, and stability .

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes studying its acute and chronic toxicity, carcinogenicity, and environmental impact. Proper handling, storage, and disposal procedures based on these hazards are also important .

properties

IUPAC Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBQCBQSUVXEV-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate

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